molecular formula C21H36AuN3O9S3 B1140765 Gold acetylmethionate CAS No. 105883-47-4

Gold acetylmethionate

Cat. No.: B1140765
CAS No.: 105883-47-4
M. Wt: 767.68679
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylmethionate is derived from acetylated methionine, a sulfur-containing amino acid, which likely contributes to the compound’s stability and biological activity . For example, gold benzoate exhibits IR peaks at 1628 cm⁻¹ (C=O) and 1578 cm⁻¹ (C–O), indicative of non-chelating, monodentate binding .

Properties

CAS No.

105883-47-4

Molecular Formula

C21H36AuN3O9S3

Molecular Weight

767.68679

Synonyms

GOLD ACETYLMETHIONATE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Gold Compounds

Gold Acetylacetonate (Dimethyl(acetylacetonate)gold(III))

  • Structure: Gold(III) center coordinated to acetylacetonate (acac) ligands, forming a square-planar geometry. The acac ligand is a bidentate chelator, unlike acetylmethionate, which likely binds monodentately .
  • Properties : Soluble in organic solvents (e.g., acetonitrile, chloroform) due to the hydrophobic acac ligands. Thermally stable up to 150°C, with applications in photonics and electronics .

Gold Benzoate ([Au(d2pype)₂]Cl Analogs)

  • Structure: Gold(I) complexes with benzoate ligands, adopting a linear or trigonal planar geometry. Benzoate binds monodentately, as evidenced by IR spectral separation of C=O and C–O vibrations (~300 cm⁻¹) .
  • Reactivity : Benzoate ligands are easily displaced by halides (e.g., Cl⁻, Br⁻) in polar solvents, a property shared with acetylmethionate derivatives .
  • Key Difference: Acetylmethionate’s methionine backbone introduces sulfur donor atoms, which may stabilize gold in lower oxidation states (e.g., Au(I)) compared to benzoate’s oxygen donors .

Comparison with Functionally Similar Metal Acetylmethionates

Silver Acetylmethionate

  • Application : Used as an antimicrobial agent in cosmetics (e.g., moisturizers) due to silver’s biocidal properties .
  • Structure: Silver(I) coordinated to acetylmethionate, likely via sulfur and oxygen atoms. CAS No. 105883-46-3 .
  • Contrast : Gold acetylmethionate is less studied for antimicrobial use but may exhibit lower cytotoxicity than silver analogs, as gold complexes often display selective toxicity toward cancer cells .

Zinc Acetylmethionate

  • Application : Functions as a skin-conditioning agent in cosmetics, leveraging zinc’s role in epidermal repair and anti-inflammatory activity .
  • Structure: Zinc(II) bound to acetylmethionate, with CAS No. 102868-96-2 .
  • Contrast : this compound’s higher redox activity could make it unsuitable for topical applications but more relevant in therapeutic contexts (e.g., rheumatoid arthritis treatment) .

Comparative Data Table

Property This compound Gold Acetylacetonate Silver Acetylmethionate Zinc Acetylmethionate
Metal Oxidation State Likely Au(I) or Au(III) Au(III) Ag(I) Zn(II)
Ligand Binding Mode Monodentate (S/O) Bidentate (O/O) Monodentate (S/O) Monodentate (S/O)
Solubility Moderate in polar solvents High in organic solvents Low (insoluble in water) Moderate in water
Primary Applications Hypothesized: Catalysis, biomedicine Photonics, electronics Antimicrobial Skin conditioning
Safety Profile Limited data; handle with precautions Toxic if inhaled Low dermal toxicity Generally recognized as safe

Research Findings and Implications

  • Stability: this compound’s stability in aqueous or biological environments remains uncharacterized, but sulfur coordination (as in methionine derivatives) may reduce ligand displacement compared to oxygen-donor ligands like benzoate .
  • Biological Activity : Unlike silver and zinc analogs, this compound could target thioredoxin reductase, an enzyme overexpressed in cancer cells, aligning with gold’s established role in chemotherapeutics .
  • Synthesis Challenges : Ligand exchange reactions (e.g., substituting acetylmethionate with halides) require polar solvents like acetonitrile, mirroring methods for gold benzoate .

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